molecular formula C16H22N2O4S B14281326 Methyl 4-(((1-butyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate CAS No. 126826-60-6

Methyl 4-(((1-butyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate

Cat. No.: B14281326
CAS No.: 126826-60-6
M. Wt: 338.4 g/mol
InChI Key: BHRCXEJEISUWAX-ICFOKQHNSA-N
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Description

Methyl 4-(((1-butyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate is an organic compound that features a complex structure with a pyrrolidine ring, a sulfonamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-butyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the pyrrolidine derivative with sulfonyl chlorides under basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-butyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 4-(((1-butyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-butyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the sulfonamide and pyrrolidine groups.

    N-butyl-4-aminobenzenesulfonamide: Contains the sulfonamide group but lacks the ester and pyrrolidine components.

Uniqueness

Methyl 4-(((1-butyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

126826-60-6

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 4-[(Z)-(1-butylpyrrolidin-2-ylidene)amino]sulfonylbenzoate

InChI

InChI=1S/C16H22N2O4S/c1-3-4-11-18-12-5-6-15(18)17-23(20,21)14-9-7-13(8-10-14)16(19)22-2/h7-10H,3-6,11-12H2,1-2H3/b17-15-

InChI Key

BHRCXEJEISUWAX-ICFOKQHNSA-N

Isomeric SMILES

CCCCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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